

Pheleuin: Molecular Characteristics, Biosynthesis, and Functional Properties

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Compound of Interest

Compound Name: *Pheleuin*
CAS No.: 169195-23-7
Cat. No.: B593584

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Technical Whitepaper | Version 1.0[1]

Executive Summary

Pheleuin (CAS: 169195-23-7) is a specific pyrazinone metabolite produced by the human gut microbiota via non-ribosomal peptide synthetase (NRPS) pathways.[1][2] Structurally characterized as 3-(2-methylpropyl)-6-(phenylmethyl)-2(1H)-pyrazinone, it represents a class of small molecules that mediate inter-kingdom signaling between commensal bacteria and the host.[1]

Pheleuin gained significant attention following the landmark study by Guo et al. (2017), which identified it as a stable congener of reactive peptide aldehydes capable of inhibiting host proteases (e.g., Cathepsins). While the aldehyde forms are potent, covalent inhibitors, **Pheleuin** serves as a critical stable biomarker for this biosynthetic machinery and possesses distinct physicochemical properties relevant to drug discovery and microbiome research.

Chemical Identity & Physical Properties[1]

Pheleuin is a lipophilic small molecule containing a pyrazinone core substituted with amino acid side chains corresponding to Phenylalanine and Leucine.

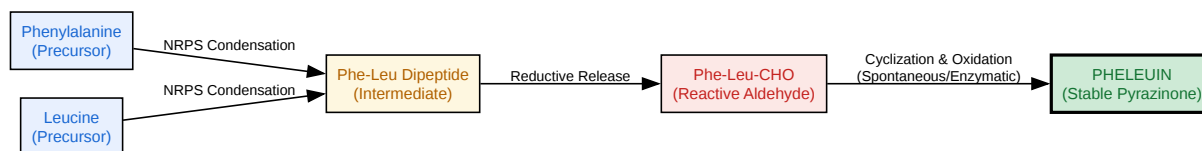
Physicochemical Data

Property	Specification
Chemical Name	3-(2-methylpropyl)-6-(phenylmethyl)-2(1H)-pyrazinone
Common Name	Pheleuin (Compound PZN10)
CAS Number	169195-23-7
Molecular Formula	C ₁₅ H ₁₈ N ₂ O
Molecular Weight	242.32 g/mol
Appearance	Crystalline solid
Solubility	DMSO (~20 mg/mL), Ethanol (~5 mg/mL), DMF (~20 mg/mL)
Water Solubility	Sparingly soluble; requires organic co-solvent
UV/Vis	324 nm
Storage	-20°C (Solid), protect from light and moisture

Structural Analysis

The structure of **Pheleuin** suggests its biosynthetic origin from a dipeptide precursor consisting of Phenylalanine (Phe) and Leucine (Leu).

- Position 3: Isobutyl group (derived from Leucine).
- Position 6: Benzyl group (derived from Phenylalanine).
- Core: Pyrazinone ring, formed by the cyclization and oxidation of the dipeptide backbone.



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Figure 1: Biosynthetic logic of **Pheleuin**. The compound is the stable pyrazinone product derived from the Phe-Leu dipeptide pathway.[1]

Biosynthesis and Biological Origin[1]

Pheleuin is not encoded directly by the host genome but is a product of the gut microbiota.

The NRPS Pathway

The synthesis is driven by Non-Ribosomal Peptide Synthetases (NRPS) found in specific commensal bacteria (e.g., Clostridium species).

- Module 1 (Phe): Adenylation and thiolation of Phenylalanine.
- Module 2 (Leu): Condensation with Leucine.
- Termination: The peptide is often released as an aldehyde (via a reductase domain) or cyclized directly.
- Fate: The reactive peptide aldehydes (e.g., Phe-Leu-H) are potent protease inhibitors.[1] **Pheleuin** represents the oxidized, cyclized form (pyrazinone) which is thermodynamically stable and detectable in fecal samples.

Biological Significance[1][4]

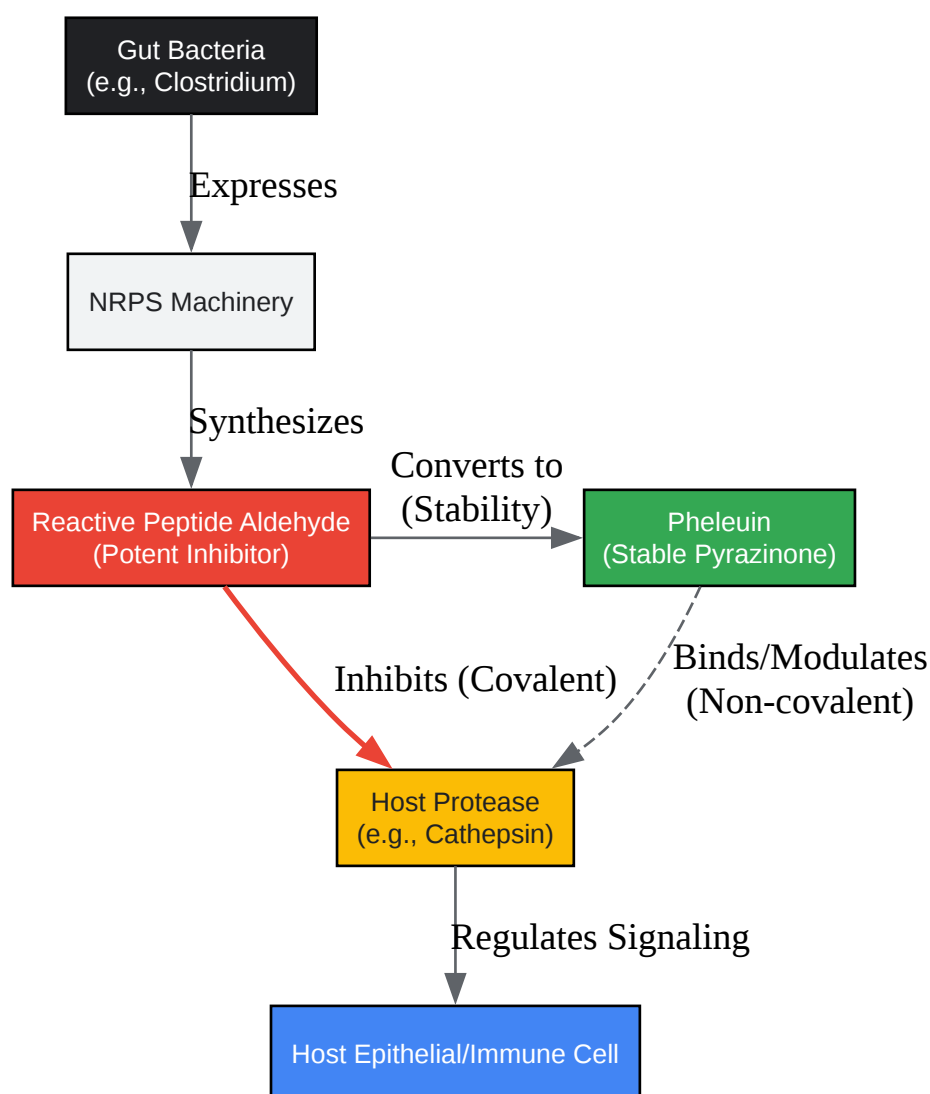
- Protease Inhibition: The pathway responsible for **Pheleuin** produces metabolites that inhibit host cysteine proteases (such as Cathepsins). This activity can modulate host immunity and gut barrier function.

- Biomarker: Due to its stability, **Pheleuin** serves as a reliable surrogate marker for the presence of this specific bioactive biosynthetic gene cluster (BGC) in the microbiome.

Mechanism of Action: Host-Microbe Interaction[1]

While the aldehyde precursors are covalent inhibitors (forming hemiacetals with the active site cysteine), **Pheleuin**'s pyrazinone core is less reactive but retains structural affinity for the protease binding pocket.

Pathway Diagram



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Figure 2: Functional relationship between the reactive aldehyde inhibitor and the stable **Pheleuin** metabolite in the context of host protease regulation.[1]

Experimental Protocols

Handling and Solubilization

Pheleuin is hydrophobic.[1] Proper reconstitution is critical for assay reproducibility.

- Stock Solution (20 mg/mL): Dissolve 1 mg of **Pheleuin** in 50 μ L of high-grade DMSO. Vortex until clear.
- Working Solution: Dilute the stock solution into the aqueous buffer (e.g., PBS) immediately before use.
 - Note: Ensure the final DMSO concentration in the assay is <1% to avoid cytotoxicity or enzyme denaturation.[1]
 - Stability:[2] Use aqueous working solutions within 24 hours.[1]

LC-MS Detection Method (Qualitative)

To detect **Pheleuin** in biological samples (e.g., culture supernatant or stool extract):

- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: ESI Positive Mode.
- Target Mass: $[M+H]^+ = 243.33$ m/z.

Protease Inhibition Assay (General Protocol)

To test the inhibitory potential of **Pheleuin** or its related extracts:

- Enzyme: Recombinant Human Cathepsin L or B.
- Substrate: Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC).[1]
- Procedure:
 - Incubate Enzyme + **Pheleuin** (various concentrations) in assay buffer (pH 5.5, 1 mM DTT) for 15 mins at 37°C.
 - Add Substrate.[1][3]
 - Measure Fluorescence (Ex/Em: 360/460 nm) kinetically for 30 mins.
- Analysis: Calculate IC₅₀ by plotting reaction velocity vs. log[Inhibitor].

References

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